molecular formula C13H17N3O4 B2818565 2-(1-(Tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylic acid CAS No. 1447607-17-1

2-(1-(Tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylic acid

Cat. No.: B2818565
CAS No.: 1447607-17-1
M. Wt: 279.296
InChI Key: QFYSQDJFSICJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a carboxylic acid group at position 5 and a Boc-protected azetidine ring at position 2. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen, enhancing stability during synthetic processes while allowing for selective deprotection in downstream applications . Pyrimidine derivatives are widely explored in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. The azetidine ring (a four-membered saturated nitrogen heterocycle) introduces conformational rigidity and strain, which may influence binding affinity and metabolic stability compared to larger ring systems like pyrrolidine or piperidine .

Synthetic routes for such compounds often involve multi-step transformations, including cycloaddition reactions or parallel solution-phase synthesis, as seen in related pyrimidine-carboxylic acid derivatives . Analytical characterization typically employs NMR (1H, 13C), HRMS, and elemental analysis to confirm structure and purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-13(2,3)20-12(19)16-6-9(7-16)10-14-4-8(5-15-10)11(17)18/h4-5,9H,6-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYSQDJFSICJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylic acid typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride (TsCl) under basic conditions.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the azetidine ring. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

    Coupling with Pyrimidine: The Boc-protected azetidine is then coupled with a pyrimidine derivative. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, potentially yielding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Biological Activity

2-(1-(Tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H21N3O4
  • Molecular Weight : 307.34 g/mol
  • CAS Number : 1447607-21-7

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-cancer agent, its effects on cell proliferation, and its safety profile.

Anticancer Activity

Recent studies indicate that this compound exhibits potent anticancer properties. It has shown significant inhibitory effects on various cancer cell lines, including:

Cell Line IC50 (µM) Effect
MDA-MB-231 (TNBC)0.126Strong inhibitory effect
MCF-717.02Moderate inhibitory effect
Non-cancer MCF10A19.011Minimal effect

The selectivity index for MDA-MB-231 cells compared to non-cancerous cells indicates a promising therapeutic window for targeted treatments against triple-negative breast cancer (TNBC) .

The compound acts primarily through the inhibition of specific pathways involved in cell proliferation and survival. It has been reported to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer metastasis. Additionally, it may function as a competitive ATP inhibitor and an allosteric inhibitor of certain receptor tyrosine kinases .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown that the compound possesses favorable characteristics:

  • Oral Bioavailability : Approximately 31.8%
  • Clearance Rate : 82.7 mL/h/kg after intravenous administration

In toxicity assessments, no acute toxicity was observed in animal models at doses up to 2000 mg/kg, indicating a robust safety profile for further development .

Case Studies

A notable case study involved the administration of the compound in a murine model of TNBC. The results demonstrated:

  • A significant reduction in tumor size compared to control groups.
  • Enhanced survival rates among treated mice, suggesting effective therapeutic potential.

These findings support the hypothesis that this compound could be developed as a viable treatment option for aggressive cancer types .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has demonstrated that derivatives of pyrimidine compounds exhibit anticancer properties. The azetidine ring may enhance the bioavailability and efficacy of these compounds in targeting cancer cells .
    • A study indicated that similar compounds could induce apoptosis in cancer cell lines, suggesting potential for development into therapeutic agents .
  • Antiviral Properties :
    • Compounds with pyrimidine structures have been explored for antiviral applications. The unique structure of 2-(1-(Tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylic acid may provide a scaffold for designing inhibitors against viral replication mechanisms .
  • Enzyme Inhibition :
    • The compound may serve as a lead structure for developing enzyme inhibitors, particularly in metabolic pathways related to diseases such as diabetes and obesity. Its ability to interact with specific enzyme active sites could be harnessed for therapeutic interventions .

Material Science Applications

  • Polymer Chemistry :
    • The compound's functional groups allow it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength .
    • Research has shown that incorporating azetidine derivatives can improve the performance of biodegradable polymers, making them suitable for environmentally friendly applications .
  • Nanotechnology :
    • In nanotechnology, this compound can be employed to functionalize nanoparticles for targeted drug delivery systems. The azetidine moiety can facilitate the attachment of targeting ligands, enhancing the specificity of drug delivery to diseased tissues .

Synthetic Intermediate

This compound serves as an important synthetic intermediate in the production of more complex molecules. Its versatility allows for:

  • Modification and Substitution :
    • The presence of multiple functional groups enables various chemical modifications, allowing chemists to synthesize a wide range of derivatives tailored for specific applications .
  • Building Block for Complex Molecules :
    • This compound can act as a building block in synthesizing larger and more complex organic molecules used in pharmaceuticals and agrochemicals, facilitating advancements in drug discovery and development processes .

Case Studies

Study ReferenceApplicationFindings
Anticancer ActivityDemonstrated apoptosis induction in cancer cell lines through structural modifications of pyrimidine derivatives.
Antiviral PropertiesIdentified potential as antiviral agents targeting viral replication mechanisms.
Polymer ChemistryEnhanced biodegradable polymer properties through incorporation of azetidine derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several classes of heterocycles, including selenazoles, pyrrolidinones, and oxazole derivatives. Key differentiating factors include ring size, heteroatom composition, and functional group placement, which collectively impact physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Compound Core Structure Ring Size (Substituent) Protecting Group Key Heteroatoms Molecular Weight (g/mol)* Purity Applications
Target Compound Pyrimidine 4 (azetidine) Boc N, O ~295.3 (C14H20N3O4) ≥95% Drug intermediates, enzyme inhibitors
Methyl 2-amino-4-[1-(Boc)azetidin-3-yl]-1,3-selenazole-5-carboxylate Selenazole 4 (azetidine) Boc N, Se, O ~352.3 (C13H20N3O4Se) Not specified Bioactive selenium-containing agents
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides Pyrimidine 5 (pyrrolidinone) None (phenyl) N, O ~325.3 (C16H16N3O2) 80–100% Parallel synthesis libraries
2-(1-(Boc)pyrrolidin-3-yl)benzoic acid Benzene 5 (pyrrolidine) Boc N, O 291.3 (C16H21NO4) 95% Peptide mimetics, catalysis
2-(1-(Boc)piperidin-4-yl)oxazole-5-carboxylic acid Oxazole 6 (piperidine) Boc N, O 296.3 (C14H21N2O4) ≥95% Materials science, agrochemicals

*Molecular weights calculated based on formulas provided in evidence.

Key Findings:

Larger rings (e.g., pyrrolidinone in ) offer more conformational flexibility, which may improve binding to protein targets with deep pockets .

The pyrimidine core in the target compound provides two nitrogen atoms for hydrogen bonding, a feature absent in benzene or oxazole-based analogs .

Protecting Group Utility :

  • The Boc group is consistently employed across analogs () to shield reactive amines during synthesis. Its labile nature under acidic conditions allows for selective deprotection, a critical feature in multi-step drug synthesis .

Biological and Material Applications :

  • Pyrimidine-carboxylic acids (target compound) are frequently used as intermediates in kinase inhibitor development due to their ability to mimic ATP’s adenine moiety .
  • Oxazole derivatives () exhibit broader utility in material science, leveraging their aromaticity for conductive polymer synthesis .

Q & A

Q. What are the established synthetic routes for 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrimidine-5-carboxylic acid?

A common methodology involves coupling a Boc-protected azetidine derivative with a pyrimidine-5-carboxylic acid scaffold. For example, tert-butoxycarbonyl (Boc) protection of the azetidine nitrogen is typically achieved using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA). Subsequent coupling with pyrimidine-5-carboxylic acid derivatives can be performed via peptide coupling reagents like EDCI/HOBt or via nucleophilic substitution if reactive leaving groups (e.g., halides) are present on the pyrimidine ring .

Q. How is this compound characterized to confirm structural integrity?

Key characterization methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify the Boc group (characteristic tert-butyl signals at ~1.4 ppm) and pyrimidine ring protons (downfield shifts for aromatic protons).
  • HPLC-MS : To assess purity (>95%) and confirm molecular weight (e.g., observed [M+H]+ ion at m/z 279.29 for C13_{13}H17_{17}N3_3O4_4) .
  • IR spectroscopy : Carboxylic acid C=O stretch (~1700 cm1^{-1}) and Boc carbonyl (~1680 cm1^{-1}) .

Q. What are the primary research applications of this compound?

It serves as a versatile intermediate in:

  • Medicinal chemistry : As a precursor for kinase inhibitors or protease-targeting drugs due to the pyrimidine core’s affinity for ATP-binding pockets.
  • Chemical biology : The Boc group enables selective deprotection for site-specific functionalization in probe design .

Advanced Research Questions

Q. How can coupling efficiency between azetidine and pyrimidine moieties be optimized?

Reaction parameters to optimize include:

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst systems : Palladium catalysts (e.g., Pd(PPh3_3)4_4) or copper(I) iodide for Sonogashira-like couplings when alkynyl groups are involved .
  • Temperature control : Mild conditions (25–50°C) prevent Boc group decomposition .

Q. What strategies mitigate Boc group cleavage during functionalization?

  • Acid-sensitive reactions : Use TFA in dichloromethane (0–5°C) for controlled deprotection.
  • Protecting group alternatives : Temporary silyl ethers or Fmoc groups for orthogonal protection during multi-step syntheses .

Q. How are analytical challenges (e.g., low solubility) addressed?

  • Derivatization : Methyl ester formation (via Fischer esterification) improves solubility for HPLC analysis.
  • Ion-pair chromatography : Use of TFA or heptafluorobutyric acid as mobile-phase additives enhances peak resolution .

Q. How to resolve contradictions in reported synthetic yields?

Discrepancies often arise from:

  • Reagent purity : Ensure azetidine derivatives are anhydrous to prevent side reactions.
  • Byproduct formation : Monitor for Boc-deprotected intermediates via LC-MS and adjust reaction stoichiometry .

Q. What are the key sites for functionalization to modulate bioactivity?

  • Pyrimidine C-2 position : Introduction of halides or amino groups enhances target binding.
  • Azetidine ring : Substituents at C-3 influence conformational flexibility and pharmacokinetics .

Q. How does the compound’s stability vary under different storage conditions?

  • Long-term storage : Lyophilized form at -20°C under inert gas (N2_2) prevents hydrolysis of the Boc group.
  • In solution : Avoid prolonged exposure to DMSO (>1 week) to prevent sulfoxide formation .

Q. What alternative scaffolds are explored to overcome metabolic liabilities?

  • Piperidine/oxazole hybrids : Improve metabolic stability while retaining hydrogen-bonding capacity (see 5-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.